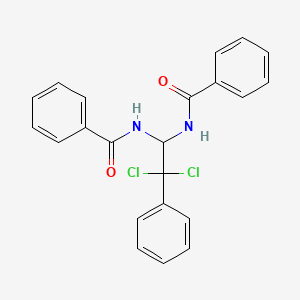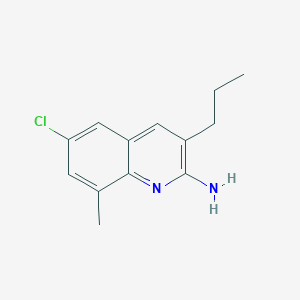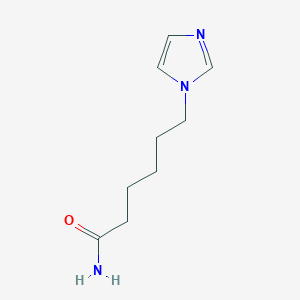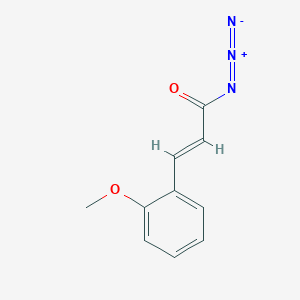
N,N'-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide is a chemical compound characterized by the presence of two benzamide groups attached to a central ethane structure substituted with two chlorine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide typically involves the reaction of 2,2-dichloro-2-phenylethane-1,1-diamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The final product is typically isolated through crystallization and subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to form amine derivatives or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include secondary amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N,N’-(2,2-disubstituted-2-phenylethane-1,1-diyl)dibenzamide derivatives.
Oxidation Reactions: Formation of quinones or other oxidized aromatic compounds.
Reduction Reactions: Formation of amine derivatives or other reduced forms of the compound.
Scientific Research Applications
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of chlorine atoms and phenyl groups enhances its ability to interact with hydrophobic pockets in target molecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dichloro-2-phenylethylidene)arenesulfonamides: These compounds share a similar core structure but differ in the presence of sulfonamide groups instead of benzamide groups.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: This compound has a similar ethane core with dichloro and phenyl substitutions but lacks the benzamide groups.
Uniqueness
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide is unique due to the presence of two benzamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89260-93-5 |
|---|---|
Molecular Formula |
C22H18Cl2N2O2 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(1-benzamido-2,2-dichloro-2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H18Cl2N2O2/c23-22(24,18-14-8-3-9-15-18)21(25-19(27)16-10-4-1-5-11-16)26-20(28)17-12-6-2-7-13-17/h1-15,21H,(H,25,27)(H,26,28) |
InChI Key |
AQKVGQUFCKJLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(C2=CC=CC=C2)(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)



![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)

![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)
